BenchChemオンラインストアへようこそ!

Avermectin A2a

Anthelmintic screening Derivatization chemistry Structure-activity relationship

Avermectin A2a (CAS 65195-53-1, C₄₉H₇₆O₁₅, MW 905.12) is one of the eight natural components produced by the fermentation of *Streptomyces avermitilis* and belongs to the 16-membered macrocyclic lactone family. It is classified as a major 'A-series' and '2-series' component, characterized by a methoxy group at the C-5 position, a hydroxy group at C-23, and an (S)-sec-butyl substituent at the C-25 position.

Molecular Formula C49H76O15
Molecular Weight 905.1 g/mol
Cat. No. B1254468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin A2a
Molecular FormulaC49H76O15
Molecular Weight905.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C
InChIInChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25?,26-,29-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1
InChIKeyJVGWUGTWQIAGHJ-DFAYUBCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin A2a for Scientific Procurement: Key Chemical Properties, Biosynthetic Origin, and Comparator Landscape


Avermectin A2a (CAS 65195-53-1, C₄₉H₇₆O₁₅, MW 905.12) is one of the eight natural components produced by the fermentation of *Streptomyces avermitilis* and belongs to the 16-membered macrocyclic lactone family [1]. It is classified as a major 'A-series' and '2-series' component, characterized by a methoxy group at the C-5 position, a hydroxy group at C-23, and an (S)-sec-butyl substituent at the C-25 position [2]. Unlike the commercially dominant Avermectin B1a (abamectin), which bears a C-5 hydroxy and a C-22/23 double bond, Avermectin A2a possesses the saturated 22,23-dihydro-23-hydroxy motif alongside the C-5 methoxy, granting it distinct chemical reactivity toward selective demethoxylation, oxidation, and acylation [3]. It is biosynthesized as a natural fermentation product, typically constituting a significant fraction of the total avermectin complex, and is recognized for its potent anthelmintic and insecticidal activities mediated through GABA-gated chloride channel potentiation in invertebrates [1][4].

Why Avermectin A2a Cannot Be Simply Replaced by Avermectin B1a or Other In-Class Analogs in Targeted Research and Industrial Applications


Generic substitution among avermectin components is invalid due to quantifiable structural divergence at three critical positions—C-5, C-22, and C-23—that directly dictate chemical reactivity, downstream derivatization feasibility, and crystallization behavior during purification [1]. Avermectin A2a bears a C-5 methoxy group, a saturated C-22/23 single bond, and a C-23 hydroxy group, whereas the commercially prevalent Avermectin B1a possesses a C-5 hydroxy, a C-22/23 double bond, and no C-23 hydroxy [1][2]. These differences manifest in three operationally significant ways. First, the C-5 methoxy group of A2a enables its chemoselective conversion to B-series avermectins via demethoxylation—an interconversion pathway that cannot be replicated in reverse from B1a [3]. Second, the C-23 hydroxy group provides a unique handle for regioselective acylation and oxidation chemistry that is absent in both B1a and A1a [4]. Third, during industrial crystallization of Avermectin B1a, A2a acts as a key habit-modifying impurity that markedly alters crystal morphology and suppresses nucleation rates, effects not observed with A1a or saccharide impurities—making A2a indispensable as a reference standard for purification process development [5].

Quantitative Differentiation of Avermectin A2a: Head-to-Head Evidence for Scientific Selection Versus In-Class Comparators


Direct Anthelmintic Potency Comparison: Avermectin A2a vs. Avermectin B1a via Mercuric Acetate Oxidation Pathway

In the landmark SAR study by Mrozik et al. (1982), the anthelmintic activity of Avermectin A2a (compound 1) was established in direct comparison with Avermectin B1a (compound 2). The 4″-O-acetyl derivative of Avermectin B1a (compound 7) demonstrated the highest potency against *Trichostrongylus colubriformis* in the gerbil model assay. The parent Avermectin A2a, along with its 4″-O-acetyl and 4″,23-di-O-acetyl derivatives (compounds 4 and 6), showed good but comparatively lower anthelmintic activity than B1a derivatives. The more polar 4″-substituted derivatives of B1a (compounds 20, 23, and 27) exhibited anthelmintic potency comparable to the natural product B1a itself [1]. Critically, the presence of the 5-hydroxy group in the B-series was found to be essential for high potency; substitution or elimination of this group (as in the aromatized derivative 11 derived from A2a) resulted in drastically reduced activity [1]. This study also established that mercuric acetate oxidation of Avermectin A2a provides a selective route to cleave the allylic C-5 methoxy group, generating the 5-keto intermediate that can be further reduced to yield Avermectin B2a—a pathway not accessible from A1a due to the absence of the C-23 hydroxy directing group [1].

Anthelmintic screening Derivatization chemistry Structure-activity relationship

Reduced Mammalian Toxicity of Avermectin A2a Relative to Avermectin B1a: Toxicity Differentiation for Veterinary Research Applications

Multiple authoritative sources consistently report that Avermectin A2a is 'less toxic' than Avermectin B1a (abamectin) while retaining meaningful antiparasitic activity . This toxicity differentiation is rooted in the structural distinction at the C-5 position (methoxy in A2a vs. hydroxy in B1a), which modulates affinity at mammalian GABA_A receptors. Avermectins designated 'A' (C-5 methoxy series) generally exhibit lower antiparasitic potency but also reduced mammalian neurotoxicity compared to those designated 'B' (C-5 hydroxy series) [1]. Aversectin C, a commercial antiparasitic formulation that deliberately includes Avermectin A2a alongside B1a and other components, exploits this differentiated safety profile for applications where broader-spectrum coverage with reduced acute toxicity is desired relative to pure B1a-based abamectin formulations [2]. In the comprehensive JPET study by Dawson et al. (2000), 25 avermectin analogs were screened for anticonvulsant ED50 and toxicity in mice, establishing that both anticonvulsant activity and toxicity correlated with GABA_A receptor activity, with structural modifications at positions analogous to the A/B series differentiation producing significant shifts in therapeutic index [1].

Toxicology Veterinary parasitology Safety profiling

Dedicated Production Strain for Predominantly Avermectin A2a Output: Strain-Level Differentiation for Fermentation Sourcing

A specific strain of *Streptomyces avermitilis* was reported by Novák et al. (1993) that produces almost predominantly Avermectin A2a along with its monoglycosides A2a and B2a, as confirmed by analytical and preparative HPLC and ¹³C-NMR identification [1][2]. This contrasts sharply with standard industrial *S. avermitilis* strains (e.g., ATCC 31267 and its progeny), which produce a complex mixture of all eight avermectin components with B1a as the major component and A2a as only one of several significant fractions [3]. The existence of this A2a-predominant strain provides a fermentation-based sourcing strategy that yields a simplified product profile enriched in the target compound, reducing downstream chromatographic burden for isolation of pure A2a. Additionally, US Patent 5,292,647 describes *Streptomyces avermitilis* subspecies *niger* NRRL 21005, a novel strain capable of producing known avermectins including A2a, further expanding the strain toolkit for targeted production [3]. The interconversion patent (US 4,423,209) explicitly teaches that A-series avermectins (including A2a) can be chemically converted to B-series compounds by selective cleavage of the 5-methoxy group to a 5-keto intermediate followed by reduction, establishing A2a as a viable chemical precursor to B2a and, by extension, to high-value B-series compounds [4].

Fermentation biotechnology Strain engineering Natural product production

Biochemical Precursor Role of Avermectin A2a: KEGG Pathway Mapping Confirms Biosynthetic Conversion to B2a, Distinct from A1a and B1a Pathways

The KEGG Reaction database (R06477) explicitly defines the biosynthetic transformation: Avermectin B2a aglycone + S-Adenosyl-L-methionine ⇌ Avermectin A2a aglycone + S-Adenosyl-L-homocysteine, catalyzed by avermectin B2a O-methyltransferase (B2OMT) [1]. This enzymatic methylation at the C-5 hydroxy of B2a aglycone to yield A2a aglycone is a specific, genetically defined step in the avermectin biosynthetic pathway that distinguishes the A2a/B2a pair from the A1a/B1a pair, which involves a different dehydrogenase-catalyzed interconversion at the C-22/23 position. The biosynthetic studies by Chen et al. (1989) using ¹⁴C-labeled avermectin compounds fed to *S. avermitilis* MA5502 confirmed the metabolic relationships among A1a, A2a, B1a, and B2a and their monosaccharides and aglycones, establishing A2a as a defined intermediate in the late-stage tailoring reactions of the avermectin pathway [2]. Mutant strains of *S. avermitilis* defective in B2OMT activity were unable to methylate the C-5 hydroxy of B2a and consequently failed to produce A2a, unequivocally linking this single enzymatic step to the A2a/B2a ratio in fermentation broths [3]. This genetically validated precursor-product relationship is unique to the 2-series and does not apply to A1a/B1a interconversion, which proceeds through a different mechanism involving the C-22/23 double bond redox state.

Biosynthesis Metabolic engineering Enzymology

Unique Crystallization Impurity Behavior: Avermectin A2a Markedly Alters B1a Crystal Morphology Unlike A1a or Saccharide Impurities

Zhang et al. (2006) systematically investigated the effects of four impurity classes—A1a, A2a, B2a, and saccharides—on the crystallization of Avermectin B1a, varying impurity concentrations from 0 to 26.1% (w/w) and relative supersaturation ratios (S) from 1.8 to 2.8 [1]. The study revealed that A2a and B2a had a marked effect on the crystal morphology of B1a, whereas A1a and saccharide impurities did not show any significant effect on crystal morphology [1]. Furthermore, A1a, A2a, and B2a were all found to suppress primary nucleation of B1a and could be incorporated into the growing B1a crystals due to their structural similarity to the host molecule [1]. Saccharides, in contrast, promoted nucleation at low supersaturation while slightly inhibiting it at high supersaturation. This differential behavior is directly attributable to the specific structural features of A2a: the combination of C-5 methoxy (shared with A1a) and C-23 hydroxy (shared with B2a) creates an impurity that simultaneously mimics B1a sufficiently for lattice incorporation while differing enough to disrupt crystal habit. This makes A2a uniquely suited as a model impurity for studying the crystallization thermodynamics and kinetics of macrocyclic lactone purification processes.

Crystallization engineering Process chemistry Purification development

Optimal Procurement and Application Scenarios for Avermectin A2a Based on Verified Differential Evidence


Process Chemistry Research on B1a Crystallization and Purification Optimization

Avermectin A2a is uniquely valuable as a reference impurity standard for industrial crystallization process development. Because A2a markedly alters B1a crystal morphology while A1a and saccharides do not [1], process chemists designing B1a purification protocols must include A2a as a spike-in impurity to accurately model real-world crystallization behavior. The quantitative impurity effect data (0–26.1% w/w A2a loading, supersaturation S = 1.8–2.8) provide a directly actionable experimental framework for optimizing recrystallization conditions to minimize A2a incorporation into B1a product crystals [1].

Biosynthetic Pathway Engineering and Methyltransferase Studies

For metabolic engineering programs targeting the avermectin polyketide synthase or post-PKS tailoring enzymes, A2a serves as a critical pathway intermediate standard. The KEGG-defined B2OMT reaction (R06477) establishes that A2a aglycone is the direct methylation product of B2a aglycone [2]. Researchers engineering B2OMT activity to alter the A2a/B2a ratio require purified A2a as an analytical standard for HPLC and LC-MS quantification of pathway flux. Mutant strain analysis has confirmed that B2OMT deficiency abolishes A2a production while preserving B2a, providing a genetic validation framework that depends on A2a as a diagnostic metabolite [3].

Chemical Derivatization Studies Exploiting the C-5 Methoxy and C-23 Hydroxy Functional Groups

Avermectin A2a is the preferred starting material for chemists exploring selective C-5 demethoxylation chemistry or C-23 regioselective acylation and oxidation. The J. Med. Chem. study by Mrozik et al. (1982) demonstrates that A2a can undergo mild acetylation at the 4″-OH and 23-OH positions, while forcing conditions generate an aromatic diacetate (11) via C-5 methoxy elimination [4]. Mercuric acetate oxidation of A2a selectively cleaves the allylic C-5 methoxy group to generate B2a, a transformation that is not accessible from A1a due to the absence of the C-23 hydroxy directing group. Researchers requiring a scaffold with orthogonal reactivity at three distinct sites (C-5 methoxy, C-23 hydroxy, C-4″ hydroxy) will find A2a irreplaceable by B1a (which lacks the C-5 methoxy) or A1a (which lacks the C-23 hydroxy) [4][5].

Veterinary Formulation Toxicology Studies Comparing A-Series vs. B-Series Safety Profiles

For veterinary pharmacologists investigating the therapeutic window of avermectin components, A2a provides a well-characterized A-series comparator with documented lower mammalian toxicity relative to B1a . The GABA_A receptor-mediated toxicity model established by Dawson et al. (2000), which correlated anticonvulsant potency and adverse effects across 25 avermectin analogs with GABA_A receptor activity, provides a mechanistic framework for hypothesis-driven toxicology experiments that require purified individual avermectin components rather than complex fermentation mixtures [6]. A2a's structural class (A-series, C-5 methoxy) makes it the appropriate comparator for isolating the contribution of C-5 substitution to mammalian safety margins.

Quote Request

Request a Quote for Avermectin A2a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.